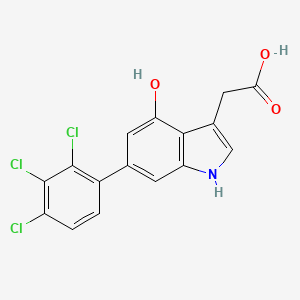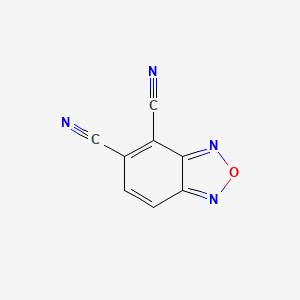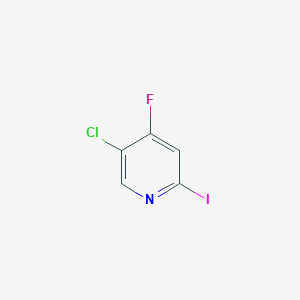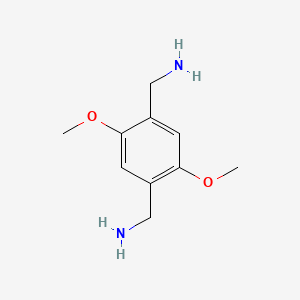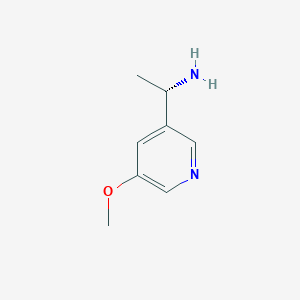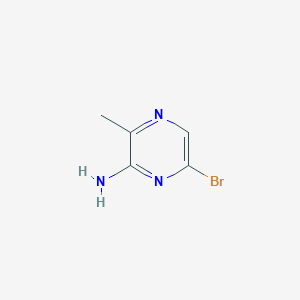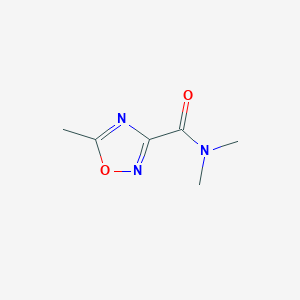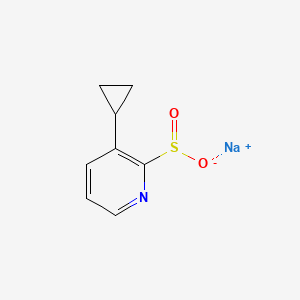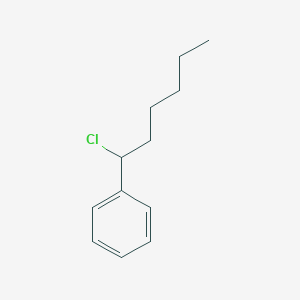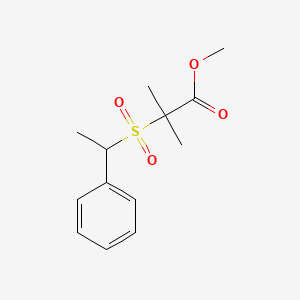
Methyl2-methyl-2-((1-phenylethyl)sulfonyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-methyl-2-((1-phenylethyl)sulfonyl)propanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-methyl-2-((1-phenylethyl)sulfonyl)propanoate typically involves the esterification of 2-methyl-2-((1-phenylethyl)sulfonyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid in a continuous flow system can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl2-methyl-2-((1-phenylethyl)sulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
Methyl2-methyl-2-((1-phenylethyl)sulfonyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl2-methyl-2-((1-phenylethyl)sulfonyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophiles, making it a useful intermediate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Another ester with a simpler structure.
Ethyl benzoate: An ester with a benzene ring.
Isopropyl butyrate: An ester with a branched alkyl group.
Uniqueness
Methyl2-methyl-2-((1-phenylethyl)sulfonyl)propanoate is unique due to the presence of both a sulfonyl group and an ester group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C13H18O4S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
methyl 2-methyl-2-(1-phenylethylsulfonyl)propanoate |
InChI |
InChI=1S/C13H18O4S/c1-10(11-8-6-5-7-9-11)18(15,16)13(2,3)12(14)17-4/h5-10H,1-4H3 |
InChI Key |
BHOZGLDDQAXJPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)C(C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


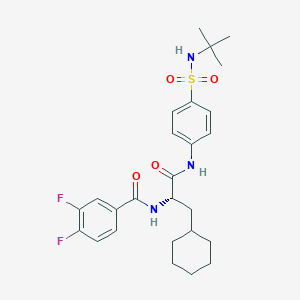
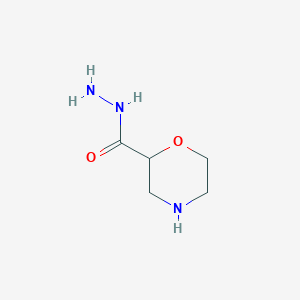
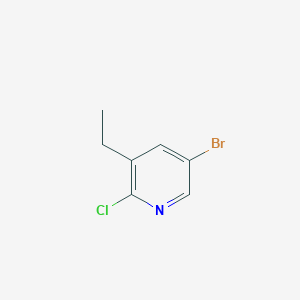
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
